molecular formula C11H14O4 B8555771 Benzyl (2-hydroxyethoxy)acetate

Benzyl (2-hydroxyethoxy)acetate

Cat. No.: B8555771
M. Wt: 210.23 g/mol
InChI Key: VCQGDYBYGWVBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2-hydroxyethoxy)acetate is an ester derivative of acetic acid featuring a benzyl group and a 2-hydroxyethoxy substituent. Its structure combines the aromatic benzyl moiety with a polar hydroxyethoxy chain, making it versatile in synthetic chemistry and industrial applications. The compound is typically synthesized via esterification or protection-deprotection strategies. For example, describes its preparation by reacting benzyl alcohol with (2-(2-hydroxyethoxy)ethoxy)acetic acid derivatives under controlled conditions .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

benzyl 2-(2-hydroxyethoxy)acetate

InChI

InChI=1S/C11H14O4/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

VCQGDYBYGWVBES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Acetate (CAS 140-11-4)

  • Structure : Simpler benzyl ester of acetic acid without the hydroxyethoxy group.
  • Applications : Commonly used in perfumes and flavorings due to its sweet, jasmine-like aroma. Acts as a pheromone mimic in ecological studies .
  • Key Differences : The absence of the hydroxyethoxy group in benzyl acetate reduces polarity and hydrogen-bonding capacity, making it more volatile but less suitable for applications requiring aqueous solubility .

Ethyl 2-(Benzyloxy)acetate (CAS 32122-09-1)

  • Structure : Ethyl ester with a benzyloxy substituent instead of a hydroxyethoxy group.
  • Synthesis: Prepared via reactions involving ethyl cyanoacetate or malonate derivatives ().
  • Reactivity : The ethyl ester group enhances hydrolytic stability compared to benzyl esters, while the benzyloxy substituent offers steric hindrance, affecting reaction kinetics .

Sodium 2-(2-Hydroxyethoxy)acetate

  • Structure : Ionic sodium salt of 2-(2-hydroxyethoxy)acetic acid.
  • Properties : High water solubility due to the ionic nature, contrasting with the organic-soluble benzyl ester.
  • Applications : Likely used in industrial processes requiring water-compatible reagents, such as polymer synthesis or pharmaceutical formulations .

Benzyl 2-(2-(2-Ethoxy-2-oxoethoxy)tetrahydrofuran-3-yl)acetate

  • Structure : Incorporates a tetrahydrofuran ring, adding rigidity and complexity.
  • Synthesis : Involves Rh-catalyzed reactions with diazo compounds ().
  • Biological Relevance : The tetrahydrofuran moiety may enhance binding to biological targets, as seen in natural product derivatives .

Physicochemical and Functional Comparison

Compound Molecular Weight Boiling Point (°C) Solubility Key Functional Groups Applications
Benzyl (2-hydroxyethoxy)acetate 224.23 (est.) ~200 (est.) Organic solvents Benzyl ester, hydroxyethoxy Synthetic intermediate, fragrances
Benzyl Acetate 150.17 95 Slightly in water Benzyl ester Perfumes, flavorings
Sodium 2-(2-hydroxyethoxy)acetate 178.13 N/A Water Carboxylate, hydroxyethoxy Industrial processes
Ethyl 2-(benzyloxy)acetate 208.24 180–190 (est.) Organic solvents Ethyl ester, benzyloxy Heterocyclic synthesis

Ecological and Toxicological Considerations

  • Benzyl Acetate : Classified as H412 (harmful to aquatic life) with moderate biodegradability .
  • This compound : The hydroxyethoxy group may enhance biodegradability due to increased polarity, though direct data are lacking. Structural analogs like 2-(2-ethoxyethoxy)ethyl acetate () show similar aquatic toxicity profiles, suggesting cautious handling .

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